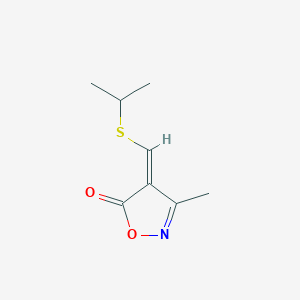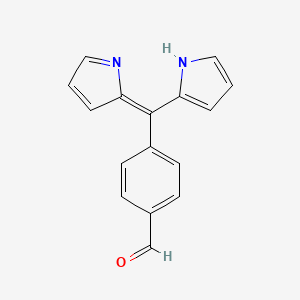
4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde: 4-[(1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl]benzaldehyde , is a compound with an intriguing molecular structure. It belongs to the class of tripyrroles and features a benzaldehyde moiety linked to two pyrrole rings. Let’s explore its properties and applications!
Métodos De Preparación
Synthetic Routes::
- One common approach involves the reaction of benzaldehyde with pyrrole derivatives under suitable conditions.
4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde: can be synthesized through various methods, including condensation reactions.
- While there isn’t a large-scale industrial production method specifically for this compound, it can be prepared in the laboratory using established synthetic routes.
Análisis De Reacciones Químicas
Reactivity::
- Common reactions include oxidation, reduction, and substitution processes.
4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde: participates in several chemical reactions due to its functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can convert the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can reduce the carbonyl group to an alcohol.
Substitution: Various nucleophiles can replace the aldehyde hydrogen, leading to new derivatives.
- Oxidation yields the corresponding carboxylic acid.
- Reduction produces the alcohol form.
- Substitution reactions lead to diverse derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study this compound’s reactivity and explore its potential as a building block for more complex molecules.
Biology: Its structural features may play a role in biological processes, warranting investigation.
Medicine: Although not directly used as a drug, understanding its properties informs drug design.
Industry: It could serve as a precursor for dyes, pigments, or materials.
Mecanismo De Acción
- The exact mechanism by which 4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
- Similar compounds include other pyrrole derivatives, such as undecylprodigiosin , 4-[(5-methyl-1H-pyrrol-2-yl)(5-methyl-2H-pyrrol-2-ylidene)methyl]pyridine , and 4-[(1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl]phenol .
4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde: stands out due to its unique combination of pyrrole and benzaldehyde moieties.
Propiedades
Fórmula molecular |
C16H12N2O |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
4-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C16H12N2O/c19-11-12-5-7-13(8-6-12)16(14-3-1-9-17-14)15-4-2-10-18-15/h1-11,17H/b16-15- |
Clave InChI |
DNXVJDIOIVSVLY-NXVVXOECSA-N |
SMILES isomérico |
C1=C/C(=C(\C2=CC=C(C=C2)C=O)/C3=CC=CN3)/N=C1 |
SMILES canónico |
C1=CC(=C(C2=CC=C(C=C2)C=O)C3=CC=CN3)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid](/img/structure/B12892288.png)
![N'-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide](/img/structure/B12892293.png)
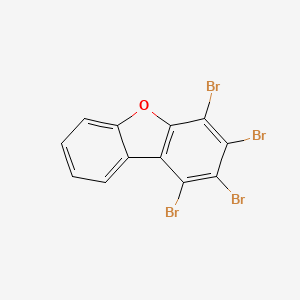

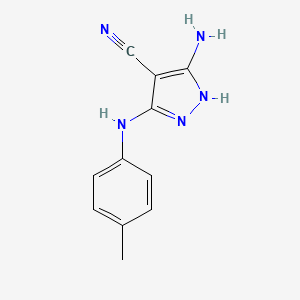
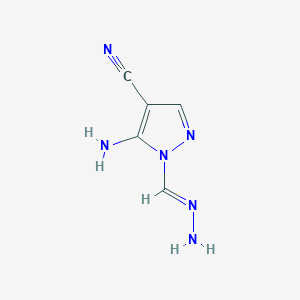

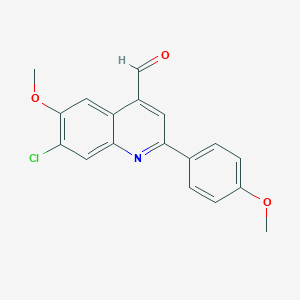
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
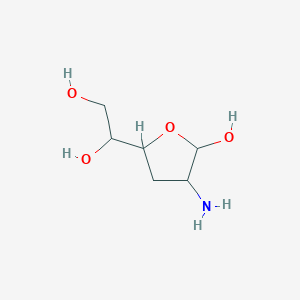
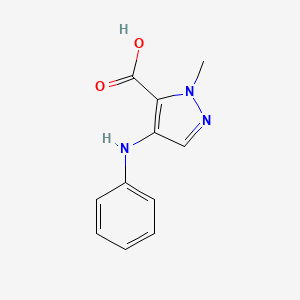
![1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12892353.png)
